2-(Diethylamino)-N-ethyl-N-(1-mesityloxy-2-propyl)acetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity 20 involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol. The reaction is carried out at 0°C and then stirred at room temperature for an hour .
Industrial Production Methods: Industrial production of Cetirizine Impurity 20 follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain purity and yield. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Cetirizine Impurity 20 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide to form cetirizine N-oxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cetirizine N-oxide.
Reduction: Various reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Cetirizine Impurity 20 is extensively used in scientific research for:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for cetirizine and its impurities.
Pharmaceutical Research: It helps in understanding the stability and degradation pathways of cetirizine, aiding in the development of more stable formulations.
Quality Control: Employed in quality control laboratories to ensure the purity and efficacy of cetirizine-containing products.
Mechanism of Action
Cetirizine Impurity 20, being a related compound to cetirizine, shares some similar mechanisms of action. Cetirizine primarily works by selectively inhibiting peripheral H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms . The impurity itself may not have significant pharmacological effects but is crucial in understanding the overall stability and efficacy of cetirizine formulations.
Comparison with Similar Compounds
Cetirizine Impurity A: (RS)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine.
Cetirizine Impurity B: 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride.
Cetirizine Impurity G: Certified reference material used in pharmaceutical research.
Uniqueness: Cetirizine Impurity 20 is unique due to its specific structure and formation pathway during the synthesis and degradation of cetirizine. It serves as a critical marker for the quality control and stability studies of cetirizine formulations, making it indispensable in pharmaceutical research and development.
Properties
CAS No. |
97702-94-8 |
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Molecular Formula |
C20H35ClN2O2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
2-(diethylamino)-N-ethyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-8-21(9-2)13-19(23)22(10-3)18(7)14-24-20-16(5)11-15(4)12-17(20)6;/h11-12,18H,8-10,13-14H2,1-7H3;1H |
InChI Key |
QKXTYGQCJWRCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origin of Product |
United States |
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